molecular formula C19H16Cl2N2O2 B12201453 2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12201453
M. Wt: 375.2 g/mol
InChI Key: RCHMHETZRDCBPX-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound with a unique structure that combines a dichlorophenoxy group with a tetrahydro-pyridoindole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting with the preparation of the dichlorophenoxyacetyl chloride. This intermediate is then reacted with a suitable tetrahydro-pyridoindole derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule .

Scientific Research Applications

2-[(2,4-Dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is its unique combination of the dichlorophenoxy and tetrahydro-pyridoindole structures. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H16Cl2N2O2/c20-12-5-6-18(15(21)9-12)25-11-19(24)23-8-7-17-14(10-23)13-3-1-2-4-16(13)22-17/h1-6,9,22H,7-8,10-11H2

InChI Key

RCHMHETZRDCBPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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